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For researchers, scientists, and drug development professionals, ensuring the integrity of RNA

is a critical first step for downstream applications such as RT-qPCR, microarray analysis, and

next-generation sequencing. This guide provides an objective comparison of the traditional

MOPS-formaldehyde gel electrophoresis method with other common techniques for validating

RNA integrity, supported by experimental protocols and data.

Comparison of RNA Integrity Validation Methods
The choice of method for assessing RNA quality depends on several factors, including the

required resolution, sensitivity, sample throughput, and safety considerations. While MOPS-

formaldehyde gels have been a longstanding tool, several alternatives offer distinct

advantages.
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Quantitative Assessment of RNA Integrity
A key indicator of RNA quality is the integrity of the ribosomal RNA (rRNA) subunits. In intact

eukaryotic total RNA, the 28S and 18S rRNA bands should be sharp and distinct, with the 28S

band appearing approximately twice as intense as the 18S band.[1] However, this visual

assessment can be subjective.

Automated electrophoresis systems provide a more objective measure, the RNA Integrity

Number (RIN), which is calculated based on the entire electrophoretic trace.[1][9] A RIN value

of 10 indicates perfectly intact RNA, while a value of 1 represents completely degraded RNA.

[10] For most downstream applications, a RIN value of 7 or higher is recommended.[11]

Experimental Protocols
MOPS-Formaldehyde Denaturing Agarose Gel (1.2%
Agarose)
Materials:
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Agarose

Nuclease-free water

10X MOPS buffer (0.4 M MOPS, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)

37% Formaldehyde

RNA sample

RNA loading buffer (containing formamide and a tracking dye)

Ethidium bromide or other nucleic acid stain

Procedure:

Gel Preparation (in a fume hood):

Dissolve 1.2 g of agarose in 72 ml of nuclease-free water by heating.

Cool the solution to about 60°C.

Add 10 ml of 10X MOPS buffer and 18 ml of 37% formaldehyde.[2]

Mix gently and pour the gel into a casting tray with the appropriate comb.

Allow the gel to solidify for at least 30 minutes.

Sample Preparation:

In a nuclease-free tube, mix your RNA sample (1-5 µg) with 3-5 volumes of RNA loading

buffer.

Heat the mixture at 65°C for 10-15 minutes to denature the RNA.[12]

Immediately place the tube on ice for at least 1 minute to prevent renaturation.

Electrophoresis:
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Place the gel in an electrophoresis tank and cover it with 1X MOPS buffer.

Load the denatured RNA samples into the wells.

Run the gel at 5-7 V/cm until the tracking dye has migrated approximately two-thirds of the

way down the gel.

Visualization:

Stain the gel in a solution of ethidium bromide (0.5 µg/ml) for 20-30 minutes.

Destain in nuclease-free water for 10-15 minutes.

Visualize the RNA bands under UV illumination.

Glyoxal/DMSO Denaturing Agarose Gel (1.2% Agarose)
Materials:

Agarose

Nuclease-free water

10X BPTE buffer (100 mM PIPES, 300 mM Bis-Tris, 10 mM EDTA)

Glyoxal loading dye (containing glyoxal, DMSO, and a tracking dye)

RNA sample

Procedure:

Gel Preparation:

Dissolve 1.2 g of agarose in 100 ml of 1X BPTE buffer by heating.

Cool the solution and pour the gel.

Sample Preparation:
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Mix 1 volume of RNA sample with 2 volumes of glyoxal loading dye.

Incubate at 50°C for 30-60 minutes.[5][13]

Chill the samples on ice before loading.

Electrophoresis:

Place the gel in an electrophoresis tank with 1X BPTE buffer.

Load the samples and run the gel at 4-5 V/cm.

Recirculate the buffer during the run to maintain a pH below 8.0.[5]

Visualization:

Stain with ethidium bromide and visualize as described for the MOPS-formaldehyde gel.

Non-Denaturing TAE Agarose Gel (1.2% Agarose)
Materials:

Agarose

1X TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

RNA sample

RNA loading buffer

Ethidium bromide or other nucleic acid stain

Procedure:

Gel Preparation:

Dissolve 1.2 g of agarose in 100 ml of 1X TAE buffer by heating.

Add ethidium bromide to a final concentration of 0.5 µg/ml.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/gel-electrophoresis-of-rna.pdf
https://www.protocols.io/view/denaturing-agarose-gels-for-large-rnas-with-glyoxa-rm7vznd7rvx1/v1
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/gel-electrophoresis-of-rna.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the solution and pour the gel.

Sample Preparation:

Mix the RNA sample with RNA loading buffer.

Heat at 70°C for 5-10 minutes and immediately place on ice.[6]

Electrophoresis:

Place the gel in an electrophoresis tank with 1X TAE buffer containing 0.5 µg/ml ethidium

bromide.

Load the samples and run the gel at 5-7 V/cm.

Visualization:

Visualize the RNA bands under UV illumination.

Automated Capillary Electrophoresis (e.g., Agilent
Bioanalyzer)
Workflow Overview:

Chip Preparation:

Allow the RNA chip and reagents to equilibrate to room temperature.

Add the gel-dye mix to the appropriate well on the chip and pressurize it to fill the

microchannels.

Sample and Ladder Loading:

Load the RNA ladder and prepared RNA samples into their designated wells on the chip.

Electrophoresis and Detection:

Place the chip in the Bioanalyzer instrument.
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The instrument automatically performs electrophoresis, laser-induced fluorescence

detection, and data analysis.

Data Analysis:

The software generates an electropherogram, a gel-like image, and calculates the RNA

concentration and a RIN value for each sample.[14]

Visualization of Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. biopharminternational.com [biopharminternational.com]

2. Support, RNA Electrophoresis: Protocols for RNA Electrophoresis [diyhpl.us]

3. Glyoxal gels [gene.mie-u.ac.jp]

4. researchgate.net [researchgate.net]

5. med.upenn.edu [med.upenn.edu]

6. Evrogen Technologies: RNA electrophoresis protocol [evrogen.com]

7. Protocols · Benchling [benchling.com]

8. agilent.com [agilent.com]

9. RNA integrity number - Wikipedia [en.wikipedia.org]

10. researchgate.net [researchgate.net]

11. taylorandfrancis.com [taylorandfrancis.com]

12. Methods of RNA Quality Assessment [promega.sg]

13. Denaturing agarose gels for large RNAs with glyoxal [protocols.io]

14. Quality Control of Nucleic Acids Analysis with Agilent Bioanalyzer and Fragment Analyzer
| Biomed Core Facilities I Brown University [biomedcorefacilities.brown.edu]

To cite this document: BenchChem. [A Comparative Guide to RNA Integrity Validation:
MOPS-Formaldehyde Gels vs. Alternatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676738#validation-of-rna-integrity-using-mops-
formaldehyde-gels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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